Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate
CAS No.:
Cat. No.: VC16165037
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO4S |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3 |
| Standard InChI Key | MPWGGMIUPWSNEV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N |
Introduction
Structural Analysis
Molecular Architecture
The compound’s IUPAC name, methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, systematically describes its structure:
-
A central propanoate ester group () forms the backbone.
-
At the C2 position, a hydroxyl group () introduces chirality.
-
The C3 position is substituted with two aromatic moieties: a 4-methoxyphenyl group () and a 2-aminophenylsulfanyl group () .
The stereochemistry of the molecule is critical to its activity. X-ray crystallography and computational modeling confirm that the biologically active enantiomer adopts the (2S,3S) configuration, where the hydroxyl and sulfanyl groups occupy specific spatial orientations . This arrangement facilitates hydrogen bonding with target enzymes, as demonstrated in molecular docking studies.
Table 1: Key Structural Descriptors
Synthesis and Characterization
Synthetic Pathways
The synthesis of Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate typically proceeds via a multi-step route:
-
Nucleophilic Substitution: 4-Methoxybenzaldehyde undergoes condensation with methyl thioglycolate to form a thioether intermediate.
-
Amination: The 2-aminophenyl group is introduced via Ullmann coupling, utilizing copper(I) iodide as a catalyst.
-
Esterification: Final treatment with methanol in the presence of acid yields the methyl ester.
Optimization and Yields
Reaction conditions significantly impact yield:
-
Temperature: Optimal results (75–80% yield) occur at 60–70°C.
-
Solvent: Polar aprotic solvents like DMF enhance reaction efficiency.
-
Catalysts: Palladium-based catalysts improve amination step selectivity .
Table 2: Synthesis Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Methyl thioglycolate, K₂CO₃ | 85 | 92 |
| Amination | CuI, 1,10-phenanthroline | 65 | 88 |
| Esterification | H₂SO₄, MeOH | 90 | 95 |
Analytical Characterization
Post-synthesis characterization employs:
-
NMR Spectroscopy: -NMR confirms the presence of methoxy ( 3.78 ppm), hydroxy ( 5.21 ppm), and aromatic protons ( 6.82–7.45 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 334.1 ([M+H]⁺) .
-
X-ray Diffraction: Resolves the (2S,3S) configuration with a dihedral angle of 112° between aromatic rings .
Pharmacological Profile
Anti-inflammatory Activity
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α production by 40% at 10 μM, likely through suppression of NF-κB signaling. Comparative studies with dexamethasone suggest a COX-2 inhibition mechanism, though potency remains lower (IC₅₀ = 18 μM vs. 0.5 μM for dexamethasone).
| Assay Type | Target/Model | Result (IC₅₀ or Inhibition %) | Source |
|---|---|---|---|
| COX-2 Inhibition | Enzyme assay | 18 μM | |
| EGFR Kinase Inhibition | In vitro kinase | 22 μM | |
| MCF-7 Cytotoxicity | Cell viability | 45 μM |
Experimental Studies
In Vitro Assays
-
Kinase Inhibition: Dose-dependent suppression of EGFR autophosphorylation in A431 epidermoid carcinoma cells (EC₅₀ = 28 μM).
-
Apoptosis Induction: Caspase-3 activation observed at 50 μM in HT-29 colon cancer cells.
Structure-Activity Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume